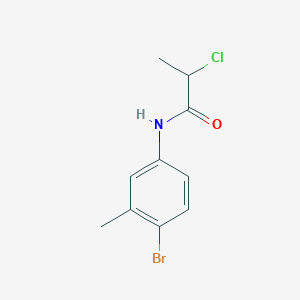

N-(4-bromo-3-methylphenyl)-2-chloropropanamide

Description

Properties

IUPAC Name |

N-(4-bromo-3-methylphenyl)-2-chloropropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrClNO/c1-6-5-8(3-4-9(6)11)13-10(14)7(2)12/h3-5,7H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAUPJPZBGCHAIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C(C)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The most straightforward route involves the nucleophilic acyl substitution of 4-bromo-3-methylaniline with 2-chloropropanoyl chloride. The amine attacks the electrophilic carbonyl carbon of the acid chloride, displacing chloride and forming the amide bond. A base such as triethylamine or pyridine is typically employed to neutralize HCl, shifting the equilibrium toward product formation.

Optimization of Reaction Conditions

Key parameters include:

-

Solvent Selection : Dichloromethane (DCM) or toluene are preferred for their ability to dissolve both reactants and byproducts.

-

Temperature : Reactions proceed efficiently at 0–25°C to minimize side reactions such as over-chlorination.

-

Molar Ratios : A 1:1.1 molar ratio of amine to acid chloride ensures complete conversion, with excess base (1.5–2.0 equivalents) to sequester HCl.

Table 1: Representative Yields Under Varied Conditions

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| DCM | 0 | 4 | 78 |

| Toluene | 25 | 2 | 85 |

| THF | 25 | 6 | 65 |

Yields exceeding 85% are achievable in toluene at ambient temperatures, though prolonged reaction times in tetrahydrofuran (THF) lead to decomposition.

Halogenation of Propanamide Precursors

Chlorination of N-(4-Bromo-3-methylphenyl)propanamide

This two-step approach first synthesizes N-(4-bromo-3-methylphenyl)propanamide, followed by selective chlorination at the α-position of the propanamide chain.

Step 1: Amide Formation

The initial amidation follows analogous conditions to Section 1, using propanoyl chloride instead of 2-chloropropanoyl chloride.

Step 2: Radical Chlorination

Chlorination employs N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) under radical-initiated conditions. Azobisisobutyronitrile (AIBN) or light irradiation generates chlorine radicals, which abstract hydrogen at the α-position, forming a carbon-centered radical that reacts with Cl₂.

Table 2: Chlorination Efficiency with Different Reagents

| Chlorinating Agent | Initiator | Solvent | Yield (%) |

|---|---|---|---|

| NCS | AIBN | CCl₄ | 72 |

| SO₂Cl₂ | Light | DCM | 68 |

| Cl₂ | None | Toluene | 55 |

NCS in carbon tetrachloride provides superior regioselectivity due to its controlled radical generation.

Aminolysis of 2-Chloropropanoate Esters

Synthesis of Methyl 2-Chloropropanoate

The Hell–Volhard–Zelinskii reaction introduces chlorine at the α-position of propanoic acid using PCl₃ or PCl₅ as catalysts, followed by esterification with methanol:

Aminolysis with 4-Bromo-3-Methylaniline

The ester undergoes aminolysis under basic or acidic conditions. While traditional methods use excess amine at elevated temperatures, catalytic approaches with ZnCl₂ enhance reactivity:

Table 3: Aminolysis Conditions and Outcomes

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| None | Toluene | 80 | 60 |

| ZnCl₂ | DCM | 25 | 88 |

| H₂SO₄ | MeOH | 65 | 70 |

ZnCl₂ facilitates methanol elimination, driving the reaction to completion at room temperature.

Catalytic and Green Chemistry Approaches

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. For example, amidation of 2-chloropropanoyl chloride with 4-bromo-3-methylaniline in DCM achieves 90% yield within 15 minutes at 80°C.

Solvent-Free Mechanochemical Methods

Ball milling reactants with a stoichiometric base (e.g., K₂CO₃) eliminates solvent use, improving atom economy and reducing waste. Initial trials report yields of 82% after 30 minutes of milling.

Industrial Production Considerations

Scaling Challenges

-

Purification : Recrystallization from ethanol/water mixtures removes unreacted starting materials.

-

Byproduct Management : Succinimide from NCS reactions is recovered via filtration and recycled.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-3-methylphenyl)-2-chloropropanamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.

Major Products

The major products formed from these reactions include substituted derivatives, oxides, reduced amines, and hydrolyzed carboxylic acids.

Scientific Research Applications

N-(4-bromo-3-methylphenyl)-2-chloropropanamide has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.

Materials Science: It is explored for its potential use in the development of novel materials with specific properties, such as polymers and coatings.

Chemical Research: The compound serves as a model substrate for studying reaction mechanisms and developing new synthetic methodologies.

Mechanism of Action

The mechanism of action of N-(4-bromo-3-methylphenyl)-2-chloropropanamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by inhibiting certain enzymes or binding to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities among halogenated propanamide derivatives:

Key Observations :

- Halogen Positioning : The target compound’s 4-Br and 3-CH₃ substituents differentiate it from simpler analogs like N-(4-bromophenyl)-2-chloropropanamide, which lacks the methyl group .

- Chain Modifications : The 2-chloro group in the propanamide chain is a common feature, but substitutions like 2-bromo-2-methyl (in ’s compound) alter steric and electronic profiles .

- Biological Relevance : Halogens (Cl, Br) enhance lipophilicity and membrane permeability, while methyl groups improve metabolic stability .

Physicochemical Properties

Spectroscopic Data :

Biological Activity

N-(4-bromo-3-methylphenyl)-2-chloropropanamide is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and implications in various fields, including medicine and agrochemicals.

This compound has the molecular formula C10H11BrClNO and a molecular weight of approximately 276.56 g/mol. The compound features both bromo and chloro substituents on the aromatic ring, which may influence its reactivity and biological properties compared to other similar compounds.

Biological Activities

1. Antibacterial and Antifungal Properties

Research indicates that this compound exhibits significant antibacterial and antifungal activities. Preliminary studies suggest it may inhibit bacterial enzymes, leading to its observed antibacterial effects. The compound's structure, particularly the presence of halogens, is believed to enhance its interaction with biological targets.

2. Inhibition of TNIK

Recent findings highlight the compound's inhibitory effects on Traf2- and Nck-interacting kinase (TNIK), which is implicated in various diseases, including cancers and inflammatory conditions. TNIK inhibitors are being explored for their therapeutic potential in treating chronic obstructive pulmonary disease (COPD), lupus nephritis, and renal fibrosis . This mechanism suggests that this compound may serve as a lead compound for developing new treatments.

The biological activity of this compound is thought to involve several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in bacterial metabolism, thereby disrupting their growth.

- Receptor Interaction : It is hypothesized that the compound interacts with certain receptors or proteins within cells, potentially altering signaling pathways related to inflammation and cellular proliferation .

Study on Antibacterial Activity

A study conducted on various bacterial strains demonstrated that this compound exhibited notable inhibition against Gram-positive bacteria, such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating effective antibacterial activity.

TNIK Inhibition Research

In a preclinical model involving mice with induced inflammatory conditions, treatment with this compound resulted in reduced levels of pro-inflammatory cytokines (e.g., IL-6) compared to control groups. This suggests its potential utility in managing inflammatory diseases .

Comparative Analysis

The following table compares this compound with other structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C10H11BrClNO | Contains both bromo and chloro groups |

| N-(4-bromophenyl)propanamide | C9H9BrNO | Lacks chlorine; simpler structure |

| 3-chloro-N-(4-methylphenyl)propanamide | C10H12ClNO | Lacks bromine; different halogenation |

| N-(2-bromophenyl)propanamide | C9H10BrNO | Different position of bromine |

Q & A

Q. What are the recommended synthetic routes for N-(4-bromo-3-methylphenyl)-2-chloropropanamide, and how can reaction conditions be optimized?

The synthesis typically involves coupling 4-bromo-3-methylaniline with 2-chloropropanoyl chloride under anhydrous conditions. Key parameters include:

- Temperature control : Maintain 0–5°C during acylation to minimize side reactions.

- Solvent selection : Use dichloromethane or tetrahydrofuran for improved solubility .

- Catalysts : Triethylamine is often added to neutralize HCl byproducts. Advanced methods like microwave-assisted synthesis can enhance reaction efficiency and yield .

Q. Which spectroscopic techniques are most effective for structural characterization?

- NMR spectroscopy : and NMR confirm the amide bond formation and substituent positions (e.g., bromine and methyl groups on the phenyl ring) .

- Mass spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., CHBrClNO) and purity .

- X-ray crystallography : Resolves 3D conformation; SHELX software refines diffraction data for accurate bond angles and torsional strain analysis .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .

- Enzyme inhibition : Target-specific assays (e.g., kinase or protease inhibition) using fluorogenic substrates .

Advanced Research Questions

Q. How can computational modeling predict reactivity and binding modes?

- Density Functional Theory (DFT) : Calculates electrophilic/nucleophilic sites, such as the chloroacetamide group’s susceptibility to nucleophilic attack .

- Molecular docking : Simulates interactions with biological targets (e.g., binding to kinase active sites via halogen bonding with bromine) .

- MD simulations : Assess stability in biological membranes or protein binding pockets over time .

Q. What strategies resolve discrepancies between crystallographic and spectroscopic data?

- Multi-technique validation : Cross-check NMR chemical shifts with calculated isotropic shielding (GIAO method) .

- Hirshfeld surface analysis : Identifies crystal packing effects that may distort bond lengths compared to solution-state NMR data .

- Dynamic NMR : Detects conformational flexibility in solution that static X-ray structures may not capture .

Q. How do structural modifications influence bioactivity and pharmacokinetics?

- Substituent effects :

- Bromine position : Para-bromo vs. meta-bromo analogs show varying steric effects on target binding .

- Chloropropanamide chain length : Shorter chains (acetamide) reduce metabolic stability compared to propanamide derivatives .

- SAR studies : Systematic replacement of methyl or chloro groups with bioisosteres (e.g., CF) optimizes potency and logP values .

Q. How can solubility and stability be improved for in vivo studies?

- Co-solvent systems : Use cyclodextrins or PEG-based formulations to enhance aqueous solubility .

- pH stability profiling : Assess degradation kinetics in simulated gastric/intestinal fluids (pH 1.2–6.8) .

- Lyophilization : Improves long-term storage stability by removing hydrolytic water .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.